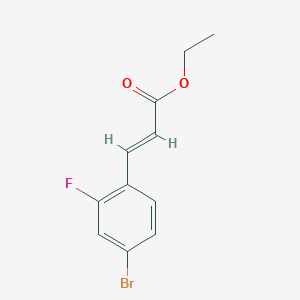
Ethyl (2E)-3-(4-bromo-2-fluorophenyl)prop-2-enoate
Übersicht
Beschreibung
Ethyl (2E)-3-(4-bromo-2-fluorophenyl)prop-2-enoate is a chemical compound with the molecular formula C11H10BrFO2 . It has a molecular weight of 273.1 . The IUPAC name for this compound is ethyl (2E)-3-(4-bromo-2-fluorophenyl)-2-propenoate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H10BrFO2/c1-2-15-11(14)6-4-8-3-5-9(12)7-10(8)13/h3-7H,2H2,1H3/b6-4+ . This code provides a specific string of characters that describes the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound has a molecular weight of 273.1 .Wissenschaftliche Forschungsanwendungen
1. Crystal Packing and Nonhydrogen Bonding Interactions
Research on similar compounds to Ethyl (2E)-3-(4-bromo-2-fluorophenyl)prop-2-enoate, such as ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate and its methoxy counterpart, shows these compounds utilize rare nonhydrogen bonding interactions, including N⋯π and O⋯π types, in their crystal packing. These interactions, along with hydrogen bonds, form structural motifs like zigzag double-ribbons and double-columns (Zhang, Wu, & Zhang, 2011), (Zhang, Tong, Wu, & Zhang, 2012).
2. Electromechanical and Structural Analysis
Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, a related compound, offers insights into electromechanical properties and structural analysis. It forms as the enamine tautomer in the solid state and is characterized using techniques like IR, UV, and NMR spectroscopy, with its structure revealing specific bond distances and bifurcated hydrogen bonding (Johnson et al., 2006).
3. Applications in Organic Synthesis
Studies on the synthesis of 3-fluorofuran-2(5H)-ones from fluoroalkenoates, which are structurally related to this compound, reveal potential applications in organic synthesis. The process involves photoisomerisation and cyclisation, demonstrating the compound's utility in producing novel fluorinated building blocks (Pomeisl et al., 2007).
4. Electromechanical Reduction Studies
The electromechanical reduction properties of similar compounds, such as ethyl 2-bromo-3-(3′,4′-dimethoxyphenyl)-3-(propargyloxy)propanoate, are studied using cyclic voltammetry and controlled-potential electrolysis. This research contributes to understanding the reduction behavior of similar esters, including this compound (Esteves et al., 2003).
5. Coenzyme NADH Model Mediated Reactions
The reaction of Ethyl (2Z)-4-bromo-2-cyano-3-(2-naphthyl)but-2-enoate, a compound with structural similarities, with a coenzyme NADH model provides insights into the debromination and cyclopropanation processes. This can inform the potential use of this compound in biochemistry and pharmaceutical research (Fang, Liu, Wang, & Ke, 2006).
6. Nematic Liquid Crystal Photoalignment
Compounds derived from prop-2-enoates, including fluorinated variants, have been used to promote photoalignment in nematic liquid crystals. This application could extend to this compound, suggesting its potential use in liquid crystal display (LCD) technology (Hegde, Ata Alla, Matharu, & Komitov, 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl (E)-3-(4-bromo-2-fluorophenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrFO2/c1-2-15-11(14)6-4-8-3-5-9(12)7-10(8)13/h3-7H,2H2,1H3/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOEPXDFITGTNSL-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=C(C=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=C(C=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


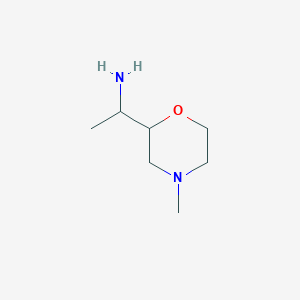
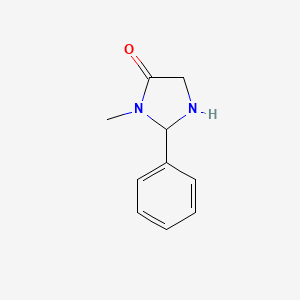
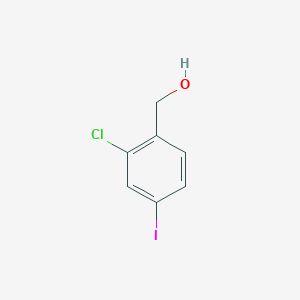


![7-oxo-6H,7H-thieno[2,3-c]pyridine-4-carbonitrile](/img/structure/B1429144.png)



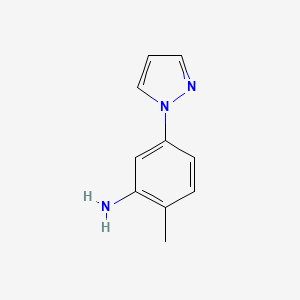
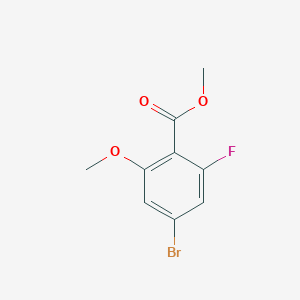
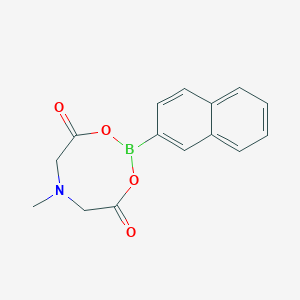
![5-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1429158.png)
![2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1429159.png)
